Fmoc-N-Me-Tyr(tBu)-OH

Catalog No.
S735003
CAS No.
133373-24-7
M.F
C29H31NO5
M. Wt
473.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-N-Me-Tyr(tBu)-OH

CAS Number

133373-24-7

Product Name

Fmoc-N-Me-Tyr(tBu)-OH

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid

Molecular Formula

C29H31NO5

Molecular Weight

473.6 g/mol

InChI

InChI=1S/C29H31NO5/c1-29(2,3)35-20-15-13-19(14-16-20)17-26(27(31)32)30(4)28(33)34-18-25-23-11-7-5-9-21(23)22-10-6-8-12-24(22)25/h5-16,25-26H,17-18H2,1-4H3,(H,31,32)/t26-/m0/s1

InChI Key

WTLSDEYZKFJXFT-SANMLTNESA-N

SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Synonyms

133373-24-7;Fmoc-N-Me-Tyr(tBu)-OH;Fmoc-N-methyl-O-t-butyl-L-tyrosine;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(4-(tert-butoxy)phenyl)propanoicacid;Fmoc-N-methyl-O-tert-butyl-L-tyrosine;Fmoc-Nalpha-methyl-O-t-butyl-L-tyrosine;AmbotzFAA1410;TMA032;SCHEMBL15632803;CTK7G2078;MolPort-006-705-984;ZINC2584026;ANW-55938;AKOS015837133;AKOS015907921;RTR-062415;AJ-43347;AK-49358;SC-48115;AB0018993;TR-062415;FT-0679900;M-1002;I14-26529;(2S)-3-[4-(tert-butoxy)phenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}propanoicacid

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Fmoc-N-Me-Tyr(tBu)-OH, also known as Fmoc-N-Methyl-L-tyrosine tert-butyl ester, is a chemical compound used in solid-phase peptide synthesis (SPPS) [, ]. SPPS is a technique for efficiently creating peptides, which are chains of amino acids linked by peptide bonds.

Building Block for Modified Peptides

Fmoc-N-Me-Tyr(tBu)-OH serves as a building block for incorporating N-methylated tyrosine (N-Me-Tyr) residues into peptides [, ]. N-methylation is a modification where a methyl group (CH₃) is added to the nitrogen atom in the side chain of tyrosine. This modification can affect the biological activity and stability of the resulting peptide [].

Here are some specific applications of Fmoc-N-Me-Tyr(tBu)-OH in peptide synthesis:

  • Studying the role of N-methylation in peptide function: Researchers can use Fmoc-N-Me-Tyr(tBu)-OH to synthesize peptides containing N-Me-Tyr and compare their properties to unmodified peptides. This helps understand the impact of N-methylation on various functions, such as binding to target molecules or enzymatic activity [, ].
  • Developing new drugs and therapeutic peptides: N-methylation can improve the stability and potency of peptides, making them more suitable for therapeutic applications. Fmoc-N-Me-Tyr(tBu)-OH can be used to synthesize N-methylated peptides with potential therapeutic effects, such as antimicrobial or anti-cancer properties [, ].

Fmoc-N-Methyl-Tyrosine (tert-Butyl)-Hydroxyl is a derivative of tyrosine, an essential amino acid known for its role in protein synthesis and as a precursor for neurotransmitters. This compound features a fluorenylmethoxycarbonyl (Fmoc) protective group, which is commonly used in solid-phase peptide synthesis to protect the amino group during

Typical of protected amino acids:

  • Deprotection Reaction: The Fmoc group can be removed using a base such as pyridine, allowing the amino group to participate in further reactions. This orthogonal de-protection strategy is advantageous compared to other methods, such as acid-labile groups like Boc (tert-Butyloxycarbonyl) .
  • Peptide Bond Formation: The free amino group can react with carboxylic acids or activated esters to form peptide bonds, facilitating solid-phase peptide synthesis.

Tyrosine derivatives are crucial in various biological processes. Fmoc-N-Methyl-Tyrosine (tert-Butyl)-Hydroxyl may influence:

  • Neurotransmitter Synthesis: As a precursor to dopamine and norepinephrine, it plays a role in neurotransmission.
  • Protein Functionality: Phosphorylation of tyrosine residues can alter protein activity and signaling pathways, impacting cellular responses.

Research on this specific compound's biological activity is limited but suggests potential utility in proteomics and therapeutic applications .

The synthesis of Fmoc-N-Methyl-Tyrosine (tert-Butyl)-Hydroxyl typically involves several steps:

  • Starting Material: L-Tyrosine is used as the base structure.
  • Protection of Functional Groups: The amino group is protected using fluorenylmethoxycarbonyl chloride.
  • Methylation: The nitrogen atom is methylated using appropriate reagents.
  • Tert-Butyl Protection: The hydroxyl group is protected with a tert-butyl group to enhance stability and solubility.

These steps can be carried out under controlled conditions to ensure high yields and purity .

Fmoc-N-Methyl-Tyrosine (tert-Butyl)-Hydroxyl has various applications, particularly in:

  • Solid-Phase Peptide Synthesis: Its protective groups allow for efficient assembly of peptides.
  • Proteomics Studies: Useful in studying protein interactions and modifications due to its structural similarity to natural amino acids.
  • Drug Development: Potentially serves as a scaffold for designing new therapeutics targeting neurological disorders .

Interaction studies involving Fmoc-N-Methyl-Tyrosine (tert-Butyl)-Hydroxyl focus on its role in protein interactions and binding affinities. While specific studies on this compound are sparse, its structural characteristics suggest it may interact with proteins similarly to other tyrosine derivatives, influencing enzyme activity or receptor binding.

Several compounds share structural similarities with Fmoc-N-Methyl-Tyrosine (tert-Butyl)-Hydroxyl. Here are some notable examples:

Compound NameKey Features
Fmoc-L-TyrosineBasic structure without methyl or tert-butyl groups
Fmoc-N-Ethyl-TyrosineEthyl substitution instead of methyl
Fmoc-N-Methyl-O-tert-butyl-L-TyrosineSimilar protective groups but different side chain
N-Acetyl-L-TyrosineAcetate protection instead of Fmoc

Uniqueness

Fmoc-N-Methyl-Tyrosine (tert-Butyl)-Hydroxyl stands out due to its combination of methyl and tert-butyl substitutions, enhancing solubility and stability while retaining reactivity for peptide synthesis. Its unique protective strategy allows for versatile applications in biochemical research and drug development .

XLogP3

5.8

Dates

Modify: 2023-08-15

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